molecular formula C17H24FN3O6S B2631822 N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 872987-10-5

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2631822
CAS No.: 872987-10-5
M. Wt: 417.45
InChI Key: YYDYPWGMPCPVIE-UHFFFAOYSA-N
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Description

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex synthetic compound designed for advanced chemical and biological research applications. Its sophisticated structure integrates several pharmaceutically relevant motifs, including a 4-fluoro-2-methylbenzenesulfonyl group known for enhancing molecular stability and influencing bioavailability . The central 1,3-oxazinan ring is a versatile heterocyclic scaffold that contributes to the molecule's three-dimensional conformation and potential for diverse molecular interactions . This structural complexity makes it a valuable intermediate in medicinal chemistry programs, particularly in the synthesis and discovery of novel therapeutic agents. The compound is offered for research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can utilize this molecule in various in vitro assays to investigate its biological activity, explore structure-activity relationships (SAR), or develop new synthetic methodologies. The growing use of AI in drug discovery further underscores the potential of targeted molecules like this one for identifying new biological targets and optimizing lead compounds .

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O6S/c1-12-10-13(18)4-5-14(12)28(24,25)21-7-3-8-27-15(21)11-20-17(23)16(22)19-6-9-26-2/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYPWGMPCPVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of 4-fluoro-2-methylbenzenesulfonyl chloride . This intermediate is then reacted with 1,3-oxazinan-2-ylmethylamine under controlled conditions to form the oxazinan derivative. The final step involves the reaction of this intermediate with N-(2-methoxyethyl)ethanediamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The oxazinan ring may contribute to the compound’s stability and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

The compound is compared to structurally related sulfonamide- and oxazinan-containing derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notes
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide (Target) 4-fluoro-2-methylbenzenesulfonyl; 2-methoxyethyl ethanediamide Not provided Not provided Hydrophilic due to methoxyethyl; moderate steric bulk
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide () 4-fluorobenzenesulfonyl; 2-methylpropyl ethanediamide C₁₇H₂₄FN₃O₅S 401.45 Reduced steric hindrance (no methyl on benzene); lipophilic
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () 4-fluoro-2-methylbenzenesulfonyl; 2-methoxybenzyl ethanediamide Not provided Not provided Bulky methoxybenzyl group; potential π-π interactions with aromatics

Key Observations :

  • Substituent Effects: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the 2-methylpropyl () and 2-methoxybenzyl () groups, which are bulkier and more lipophilic.
  • Synthetic Routes :
    • Substitution reactions (e.g., tosyl group replacement with azides, as in ) and carbodiimide-mediated amide couplings () are common methods for analogous compounds. The target compound likely employs similar strategies for sulfonyl and ethanediamide linkages .
Functional Group Analysis
  • Sulfonyl Groups : Present in all compared compounds, sulfonyl groups enhance stability and serve as hydrogen-bond acceptors. The 4-fluoro-2-methylbenzenesulfonyl group (target) may offer better target selectivity than simpler sulfonyl derivatives due to its steric and electronic profile .
  • Ethanediamide Moieties : The 2-methoxyethyl substituent balances solubility and steric effects, contrasting with the lipophilic 2-methylpropyl () and aromatic 2-methoxybenzyl () groups .

Biological Activity

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer research.

Synthesis

The synthesis of this compound generally involves several critical steps:

  • Preparation of Intermediates : The starting material, 4-fluoro-2-methylbenzenesulfonyl chloride, is reacted with an oxazinan derivative.
  • Formation of the Final Product : The resultant sulfonylated oxazinan intermediate is then reacted with N-(2-methoxyethyl)ethanediamide to yield the target compound.

The synthesis requires careful control over reaction conditions to ensure high yields and purity. Common reagents include oxidizing agents for potential modifications and solvents optimized for specific reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for its anticancer properties.
  • Receptor Binding : Its functional groups facilitate binding to receptor sites, modulating their activity and influencing cellular signaling pathways.

The presence of the fluoro-substituted benzenesulfonyl group enhances binding affinity and specificity towards these targets.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of similar compounds on various cancer cell lines. The findings indicate that derivatives containing the oxazinan structure exhibit significant cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity Ratio
Compound 20MCF-712.83x
Compound 24HCT-1168.04x
Compound 30HeLa10.52x

These results demonstrate that compounds similar to this compound can selectively inhibit cancer cell growth while sparing non-cancerous cells like HaCaT .

Apoptotic Activity

The compound's ability to induce apoptosis in cancer cells has been a focal point in research. Studies show that it can trigger biochemical markers indicative of apoptotic processes, such as DNA fragmentation and loss of mitochondrial membrane potential.

Table 2: Apoptotic Effects

Concentration (μM)Apoptosis Induction (%)
1025
2550

This apoptotic activity suggests that the compound could serve as a promising lead in developing new anticancer therapies .

Case Studies

Case studies involving similar compounds highlight their potential therapeutic applications:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 12 μM against MCF-7 cells, indicating strong anticancer properties.
  • HCT-116 Cell Line Analysis : Another study reported that a related compound had an IC50 value of just 8 μM, showcasing its efficacy in inhibiting colon cancer cell growth significantly more than non-cancerous cells.

These studies reinforce the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives .

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